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Compound of Interest

Compound Name: DMNB-caged-Serine

Cat. No.: B2552482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mapping the intricate connections and dynamic signaling within neural circuits is a cornerstone

of modern neuroscience. DMNB-caged-serine is a powerful tool in this endeavor, offering

precise spatiotemporal control over the release of D-serine, a crucial co-agonist of N-methyl-D-

aspartate (NMDA) receptors. By remaining inert until activated by light, DMNB-caged-serine
allows researchers to probe the function of specific synapses and neuronal ensembles with

high fidelity, providing insights into synaptic plasticity, neurotransmission, and the

pathophysiology of neurological disorders.

D-serine, unlike its more common L-isomer, plays a significant role as a neurotransmitter in the

central nervous system. It binds to the co-agonist site on the GluN1 subunit of NMDA

receptors, a prerequisite for their activation by glutamate. The targeted release of D-serine

through photolysis of its DMNB cage enables the controlled modulation of NMDA receptor

activity, thereby influencing synaptic strength and neuronal firing. This precise control is

invaluable for dissecting the contribution of specific synaptic inputs to overall circuit function.

These application notes provide a comprehensive guide to the use of DMNB-caged-serine for

mapping neural circuits, including its physicochemical properties, detailed experimental

protocols for its application in acute brain slices, and considerations for data interpretation.
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Physicochemical and Photophysical Properties
A thorough understanding of the properties of DMNB-caged-serine is essential for designing

and executing successful experiments. The following table summarizes the key quantitative

data available for this compound. It is important to note that while some photophysical

properties are specific to the DMNB caging group, they can be influenced by the caged

molecule. Therefore, empirical optimization of uncaging parameters is highly recommended.
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Property Value Reference

Chemical Properties

Molecular Weight 300.26 g/mol [1]

Formula C₁₂H₁₆N₂O₇ [1]

CAS Number 780009-55-4 [1]

Solubility
Soluble to 10 mM in DMSO

with gentle warming
[1]

Storage
Store at -20°C, protected from

light
[2]

Photophysical Properties

Caging Group
4,5-Dimethoxy-2-nitrobenzyl

(DMNB)
[3]

One-Photon Activation

~350-420 nm, with

photoactivation by visible blue

light (405 nm) reported in cells

[4]

Two-Photon Activation
~700-840 nm (estimated for

DMNB group)
[5]

Quantum Yield (Φ)
Can be up to 0.3 (dependent

on the caged molecule)
[5]

Two-Photon Cross-Section (δ)
0.01–0.1 GM at 720 nm

(estimated for DMNB group)
[5]

Photolysis Byproduct
4,5-dimethoxy-2-

nitrosobenzaldehyde
[6]

Signaling Pathway and Experimental Workflow
To effectively utilize DMNB-caged-serine, it is crucial to understand both the biological

pathway it modulates and the experimental steps involved in its application. The following

diagrams, generated using the DOT language, illustrate these key aspects.
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Caption: D-Serine Signaling Pathway at an Excitatory Synapse.
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Experimental Workflow for Uncaging DMNB-caged-Serine
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Caption: Experimental Workflow for DMNB-caged-Serine Uncaging.
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Experimental Protocols
The following protocols are adapted from established methods for preparing acute brain slices

and performing two-photon uncaging of neurotransmitters. Due to the lack of a specific,

published protocol for DMNB-caged-serine in this context, some parameters are provided as

starting points and may require optimization.

Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for obtaining viable brain slices for

electrophysiology.

Materials:

Rodent (e.g., mouse or rat)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Ice-cold cutting solution (see recipe below)

Artificial cerebrospinal fluid (aCSF) (see recipe below)

Vibrating microtome (vibratome)

Dissection tools (scissors, forceps, scalpel)

Petri dishes

Recovery chamber

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

Cutting Solution (NMDG-based, for improved slice health):

92 mM NMDG

2.5 mM KCl

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b2552482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2552482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.25 mM NaH₂PO₄

30 mM NaHCO₃

20 mM HEPES

25 mM Glucose

2 mM Thiourea

5 mM Sodium Ascorbate

3 mM Sodium Pyruvate

0.5 mM CaCl₂

10 mM MgSO₄

Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.

Artificial Cerebrospinal Fluid (aCSF):

124 mM NaCl

2.5 mM KCl

1.25 mM NaH₂PO₄

26 mM NaHCO₃

10 mM Glucose

2 mM CaCl₂

1 mM MgSO₄

Continuously bubble with carbogen for at least 30 minutes before use. pH should be ~7.4.

Procedure:
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Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold

cutting solution.

Mount the brain onto the vibratome stage and prepare slices of the desired thickness

(typically 250-350 µm) in the ice-cold, carbogenated cutting solution.

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

Allow the slices to equilibrate at room temperature for at least 1 hour before starting

experiments.

Protocol 2: Two-Photon Uncaging of DMNB-caged-
Serine
This protocol provides a framework for the photolytic release of D-serine and the recording of

subsequent neuronal activity.

Materials:

Prepared acute brain slices

DMNB-caged-Serine

DMSO

aCSF

Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire)

Electrophysiology rig (amplifier, digitizer, micromanipulators)

Patch pipettes (filled with internal solution)
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Procedure:

Preparation of DMNB-caged-Serine solution:

Prepare a stock solution of DMNB-caged-serine (e.g., 10 mM) in DMSO.

Dilute the stock solution in aCSF to the final working concentration. A starting

concentration of 200-500 µM is recommended, but this should be optimized.

Slice Incubation:

Transfer a brain slice to the recording chamber and perfuse with aCSF containing the final

concentration of DMNB-caged-serine.

Allow the slice to incubate in the caged compound for at least 15-20 minutes to ensure

adequate tissue penetration.

Electrophysiological Recording:

Visually identify a target neuron using differential interference contrast (DIC) microscopy.

Establish a whole-cell patch-clamp recording from the target neuron.

Two-Photon Uncaging:

Tune the two-photon laser to a wavelength between 720-810 nm.

Position the laser spot at the desired location on a dendrite, near a putative synapse.

Deliver short laser pulses (e.g., 0.5-2 ms duration) to uncage the D-serine. The laser

power should be carefully titrated to elicit a physiological response without causing

photodamage (start with low power, e.g., 5-10 mW at the objective, and gradually

increase).

Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

Data Acquisition and Analysis:
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Record responses to uncaging at multiple locations to map the spatial distribution of

responsive synapses.

Analyze the amplitude, kinetics, and summation of the uncaging-evoked responses.

Considerations and Troubleshooting
Concentration of DMNB-caged-Serine: The optimal concentration will depend on the tissue

thickness, incubation time, and desired effect. Higher concentrations may be needed for

deeper structures but could also lead to off-target effects or incomplete washout.

Laser Parameters: The wavelength, power, and duration of the laser pulses are critical

parameters that must be empirically determined. The goal is to achieve efficient uncaging

with minimal phototoxicity.

Phototoxicity and Byproducts: The primary photolysis byproduct of the DMNB cage is 4,5-

dimethoxy-2-nitrosobenzaldehyde. While the direct neurotoxicity of this compound is not

well-characterized, it is known to be fluorescent, which could interfere with simultaneous

imaging experiments. It is advisable to use the minimum laser power and exposure time

necessary for uncaging.

Control Experiments:

Perform recordings in the absence of DMNB-caged-serine to ensure that the laser

stimulation itself does not evoke a response.

Apply an NMDA receptor antagonist (e.g., AP5) to confirm that the uncaging-evoked

responses are mediated by NMDA receptors.

Monitor the health of the patched cell throughout the experiment (e.g., resting membrane

potential, input resistance).

Conclusion
DMNB-caged-serine is a valuable tool for the functional mapping of neural circuits, providing a

means to activate NMDA receptors with high spatiotemporal precision. While the protocols

provided here offer a solid foundation for its use, researchers should be mindful of the need for
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empirical optimization of key parameters. With careful experimental design and execution,

DMNB-caged-serine can significantly contribute to our understanding of the complex signaling

dynamics that underlie brain function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b2552482?utm_src=pdf-body
https://www.benchchem.com/product/b2552482?utm_src=pdf-custom-synthesis
https://www.rndsystems.com/products/dmnb-caged-serine_6315
https://www.medchemexpress.com/dmnb-caged-serine.html
https://personal.utdallas.edu/~tres/microelectrode/microelectrodes_ch15.pdf
https://pubmed.ncbi.nlm.nih.gov/17965709/
https://pubmed.ncbi.nlm.nih.gov/17965709/
https://www.researchgate.net/publication/235650121_From_One-Photon_to_Two-Photon_Probes_Caged_Compounds_Actuators_and_Photoswitches
https://www.researchgate.net/figure/Proposed-reaction-mechanism-towards-photocleavage-of-the-DMNB-moiety-attached-to-the_fig6_340624949
https://www.benchchem.com/product/b2552482#dmnb-caged-serine-for-mapping-neural-circuits
https://www.benchchem.com/product/b2552482#dmnb-caged-serine-for-mapping-neural-circuits
https://www.benchchem.com/product/b2552482#dmnb-caged-serine-for-mapping-neural-circuits
https://www.benchchem.com/product/b2552482#dmnb-caged-serine-for-mapping-neural-circuits
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2552482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2552482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2552482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

